Isoindolin-2-yl(thiophen-2-yl)methanone
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Overview
Description
Isoindolin-2-yl(thiophen-2-yl)methanone is a heterocyclic compound that combines the structural features of isoindoline and thiophene Isoindoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while thiophene is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindolin-2-yl(thiophen-2-yl)methanone typically involves the following steps:
Formation of Isoindoline Derivative: The isoindoline moiety can be synthesized through the reduction of phthalimide using lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Formation of Thiophene Derivative: The thiophene moiety can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base such as potassium hydroxide (KOH).
Coupling Reaction: The final step involves coupling the isoindoline and thiophene derivatives. This can be achieved through a Friedel-Crafts acylation reaction, where the isoindoline derivative is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Lewis acid catalysts (AlCl₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Isoindolin-2-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: this compound can be used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isoindolin-2-yl(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Isoindolin-2-yl(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Isoindolin-2-yl(phenyl)methanone: This compound lacks the sulfur atom present in the thiophene ring, which may result in different electronic properties and reactivity.
Thiophen-2-yl(phenyl)methanone: This compound lacks the isoindoline moiety, which may affect its biological activity and binding interactions.
Isoindolin-2-yl(furan-2-yl)methanone: This compound contains a furan ring instead of a thiophene ring, which may influence its chemical stability and reactivity.
The presence of both isoindoline and thiophene moieties in this compound makes it unique, providing a combination of electronic properties and potential biological activities that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHBNZUJBWKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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